molecular formula C8H10ClN3O2 B2921458 methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride CAS No. 1955556-57-6

methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride

Cat. No. B2921458
M. Wt: 215.64
InChI Key: RERAMVCSJXTPJV-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2. It belongs to the class of pyrrolopyrimidine derivatives and is characterized by its bicyclic structure. The compound is a salt, and its molecular weight is approximately 214.65 g/mol .

  • Physical and Chemical Properties Analysis

    • Melting Point : The compound has a melting point of 212–214°C .
    • Infrared Spectroscopy (ATR-FTIR) : Key absorption bands include 3047 cm^-1 (C–H stretch), 1661 cm^-1 (C=O stretch), 1561 cm^-1 (C=C stretch), 1418 cm^-1 (C–H band), 1242 cm^-1 (C–N stretch), and 788 cm^-1 (C–Cl stretch) .
    • Nuclear Magnetic Resonance (NMR) :
      • 1H NMR : Peaks at 8.81 ppm (dd, J = 2.2, 1.6 Hz, 1H), 8.65 ppm (dt, J = 4.8, 1.8 Hz, 1H), 8.33 ppm (s, 1H), 8.08 ppm (dt, J = 7.0, 2.1 Hz, 1H), and other signals .
      • 13C NMR : Peaks at 163.95 ppm , 156.83 ppm , 153.40 ppm , and other positions .
    • High-Resolution Mass Spectrometry (HRMS) : The calculated mass for [C~22~H~19~ClN~6~O~2~+~H~+~] is 419.1309 , and the found mass is 419.1388 .
  • properties

    IUPAC Name

    methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9N3O2.ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;/h3,9H,2,4H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RERAMVCSJXTPJV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=NC=C2CNCC2=N1.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10ClN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    215.64 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride

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